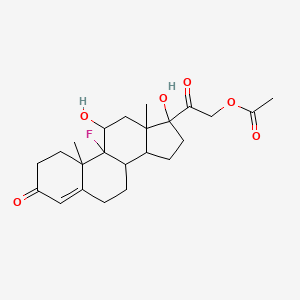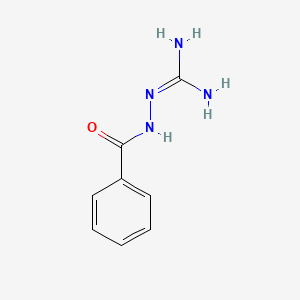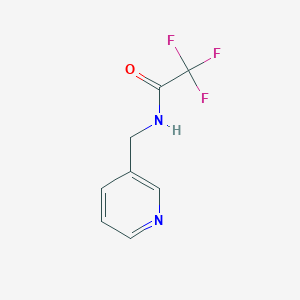
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro-
描述
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- is a complex organic compound with the molecular formula C₁₁H₄Cl₆O₂ and a molecular weight of 380.866 . This compound is characterized by its unique structure, which includes multiple chlorine atoms and hydroxyl groups attached to a methanonaphthalene core.
准备方法
The synthesis of 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- involves several steps. One common method includes the partial hydrogenation and cleavage of methylcyclohexanone . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes to ensure the purity and yield of the final product.
化学反应分析
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Halogen substitution reactions can occur with reagents such as sodium iodide in acetone, leading to the replacement of chlorine atoms with iodine.
科学研究应用
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
作用机制
The mechanism of action of 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- involves its interaction with specific molecular targets and pathways. The compound’s chlorine atoms and hydroxyl groups play a crucial role in its reactivity and binding affinity to various biological molecules. These interactions can lead to alterations in biochemical pathways, making it a valuable compound for studying molecular mechanisms .
相似化合物的比较
1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- can be compared with other similar compounds such as:
1,4-Dihydro-1,4-methanonaphthalene: This compound lacks the chlorine atoms and hydroxyl groups, making it less reactive in certain chemical reactions.
1,4-Dihydro-1,4-methanonaphthalene-5,8-diol: This compound has hydroxyl groups but lacks the chlorine atoms, resulting in different reactivity and applications.
The unique combination of chlorine atoms and hydroxyl groups in 1,4-Methanonaphthalene-5,8-diol, 1,2,3,4,9,9-hexachloro-1,4-dihydro- makes it distinct and valuable for various scientific and industrial applications.
属性
CAS 编号 |
5210-87-7 |
|---|---|
分子式 |
C11H4Cl6O2 |
分子量 |
380.9 g/mol |
IUPAC 名称 |
1,8,9,10,11,11-hexachlorotricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-3,6-diol |
InChI |
InChI=1S/C11H4Cl6O2/c12-7-8(13)10(15)6-4(19)2-1-3(18)5(6)9(7,14)11(10,16)17/h1-2,18-19H |
InChI 键 |
HGWPFZAIXJHLBN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1O)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B8789237.png)
![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B8789245.png)

![Ethyl 6-formylbenzo[b]thiophene-2-carboxylate](/img/structure/B8789251.png)

![2-(Pyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridin-6-amine](/img/structure/B8789290.png)








